4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(PHENOXY-ME)-4H-1,2,4-TRIAZOLE-3-THIOL” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(PHENOXY-ME)-4H-1,2,4-TRIAZOLE-3-THIOL” typically involves the following steps:
Formation of the Benzylidene Intermediate: The reaction between 4-(DIETHYLAMINO)BENZALDEHYDE and an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable hydrazine derivative to form the triazole ring.
Thiol Addition: The final step involves the addition of a thiol group to the triazole ring, often under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts for cyclization and thiol addition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its triazole core is a common motif in many pharmaceuticals, suggesting possible applications in treating infections, cancer, and other diseases.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(PHENOXY-ME)-4H-1,2,4-TRIAZOLE-3-THIOL” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, disrupting their normal function. The triazole ring can bind to metal ions, potentially inhibiting metalloproteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simple triazole derivative with broad biological activity.
5-Phenyl-1,2,4-Triazole-3-Thiol: Similar structure with a phenyl group instead of the diethylamino group.
4-(Benzylideneamino)-1,2,4-Triazole: Lacks the phenoxy and thiol groups but shares the benzylideneamino moiety.
Uniqueness
“4-((4-(DIETHYLAMINO)BENZYLIDENE)AMINO)-5-(PHENOXY-ME)-4H-1,2,4-TRIAZOLE-3-THIOL” is unique due to the presence of both the diethylamino and phenoxy groups, which may confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C20H23N5OS |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H23N5OS/c1-3-24(4-2)17-12-10-16(11-13-17)14-21-25-19(22-23-20(25)27)15-26-18-8-6-5-7-9-18/h5-14H,3-4,15H2,1-2H3,(H,23,27)/b21-14+ |
InChI Key |
NTURTHMTKXCFBY-KGENOOAVSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.